Cas no 1357945-30-2 (3,4-Dibromo-1H-pyrazolo4,3-cpyridine)
3,4-Dibromo-1H-pyrazolo4,3-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 3,4-dibromo-1h-pyrazolo[4,3-c]pyridine
- 1357945-30-2
- 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, AldrichCPR
- MFCD22380430
- 3,4-dibromo-2H-pyrazolo[4,3-c]pyridine
- DTXSID001274242
- 1H-Pyrazolo[4,3-c]pyridine, 3,4-dibromo-
- CS-0445371
- 3,4-Dibromo-1H-pyrazolo4,3-cpyridine
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- MDL: MFCD22380430
- Inchi: 1S/C6H3Br2N3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11)
- InChI Key: LQKRJJHFVCFTHM-UHFFFAOYSA-N
- SMILES: BrC1=C2C(=NC=CC2=NN1)Br
Computed Properties
- Exact Mass: 276.86732g/mol
- Monoisotopic Mass: 274.86937g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 41.6Ų
3,4-Dibromo-1H-pyrazolo4,3-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 188084-500mg |
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine |
1357945-30-2 | 500mg |
$420.00 | 2023-09-07 | ||
| Matrix Scientific | 188084-1g |
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine |
1357945-30-2 | 1g |
$676.00 | 2023-09-07 | ||
| Matrix Scientific | 188084-5g |
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine |
1357945-30-2 | 5g |
$2250.00 | 2023-09-07 | ||
| TRC | D186405-250mg |
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine |
1357945-30-2 | 250mg |
$ 700.00 | 2022-06-05 | ||
| TRC | D186405-500mg |
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine |
1357945-30-2 | 500mg |
$ 1160.00 | 2022-06-05 | ||
| Alichem | A029194380-5g |
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine |
1357945-30-2 | 95% | 5g |
1,656.24 USD | 2021-06-01 | |
| Alichem | A029194380-10g |
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine |
1357945-30-2 | 95% | 10g |
2,436.12 USD | 2021-06-01 | |
| Alichem | A029194380-25g |
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine |
1357945-30-2 | 95% | 25g |
4,459.52 USD | 2021-06-01 | |
| Chemenu | CM111690-1g |
3,4-dibromo-1H-pyrazolo[4,3-c]pyridine |
1357945-30-2 | 95% | 1g |
$*** | 2023-03-30 | |
| Apollo Scientific | OR300399-250mg |
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine |
1357945-30-2 | 250mg |
£72.00 | 2025-02-19 |
3,4-Dibromo-1H-pyrazolo4,3-cpyridine Suppliers
3,4-Dibromo-1H-pyrazolo4,3-cpyridine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3,4-Dibromo-1H-pyrazolo4,3-cpyridine
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine: A Comprehensive Overview
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (CAS No. 1357945-30-2) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This review aims to provide a detailed and up-to-date overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is a brominated heterocyclic compound characterized by its unique pyrazolo[4,3-c]pyridine core. The presence of two bromine atoms at the 3 and 4 positions imparts specific chemical and physical properties to the molecule. The compound is typically obtained as a solid and exhibits good thermal stability. Its molecular formula is C9H5Br2N4, with a molecular weight of approximately 295.96 g/mol.
The structural features of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine make it an attractive scaffold for the development of new pharmaceuticals. The bromine atoms can be readily substituted or functionalized in various synthetic transformations, making it a valuable intermediate in organic synthesis.
Synthesis Methods
The synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine has been extensively studied in the literature. One common approach involves the condensation of 2-bromoacetylacetone with hydrazine to form the corresponding hydrazone, followed by cyclization with 2-bromopyridine. This method yields high purity and good yields of the target compound.
An alternative synthetic route involves the reaction of 2-bromopyridine with 1H-pyrazole-3-carbaldehyde in the presence of a suitable catalyst. This method has been optimized to improve yield and reduce side reactions. Recent advancements in green chemistry have also led to the development of environmentally friendly synthetic protocols for this compound.
Biological Activities
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine has shown promising biological activities in various preclinical studies. One notable application is its potential as an antitumor agent. Research has demonstrated that this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
In addition to its antitumor properties, 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce inflammation by modulating the expression of pro-inflammatory cytokines and enzymes. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as arthritis and asthma.
Clinical Trials and Research Advancements
The clinical potential of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is an active area of research. Several preclinical studies have provided encouraging results, leading to ongoing clinical trials to evaluate its safety and efficacy in human subjects.
A recent phase I clinical trial assessed the safety and pharmacokinetics of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine in patients with advanced solid tumors. The trial reported that the compound was well-tolerated at various dose levels and demonstrated preliminary antitumor activity. These findings have paved the way for further clinical investigations.
In parallel with clinical trials, researchers are exploring novel derivatives of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine to enhance its therapeutic profile. Structure-activity relationship (SAR) studies have identified key structural modifications that can improve potency and selectivity while reducing toxicity.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine highlights its significant potential as a therapeutic agent. Future studies should focus on optimizing its pharmacological properties through rational drug design and exploring new applications in areas such as neurodegenerative diseases and infectious diseases.
In conclusion, 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine (CAS No. 1357945-30-2) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable synthetic accessibility make it an attractive candidate for further development in pharmaceutical research.
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